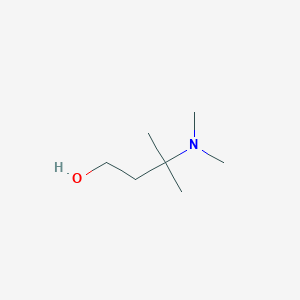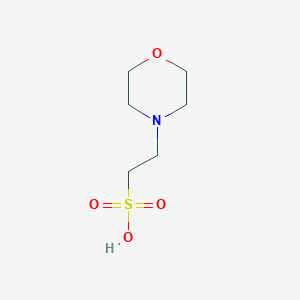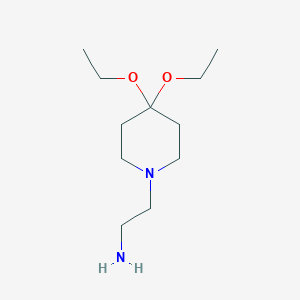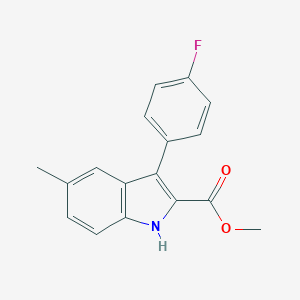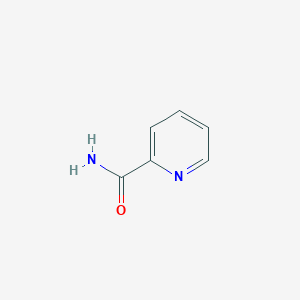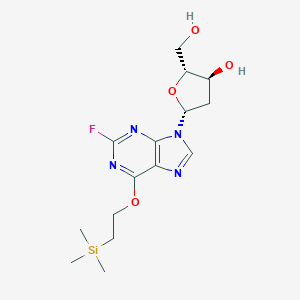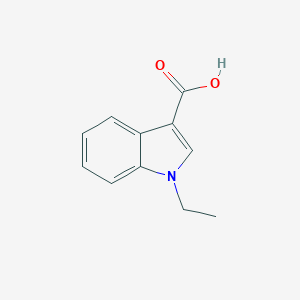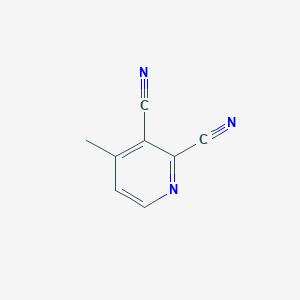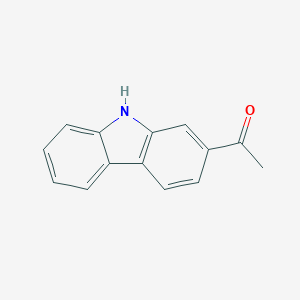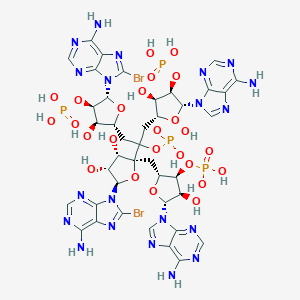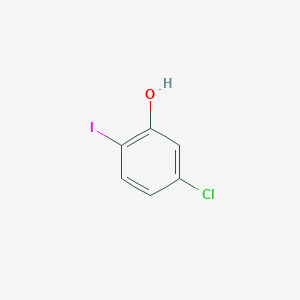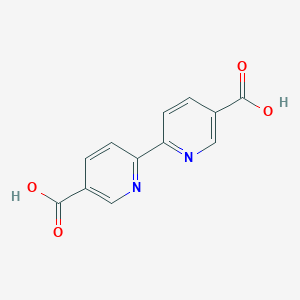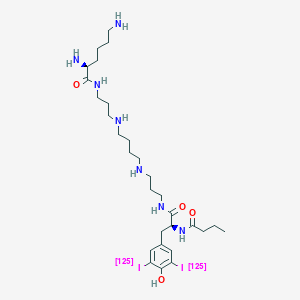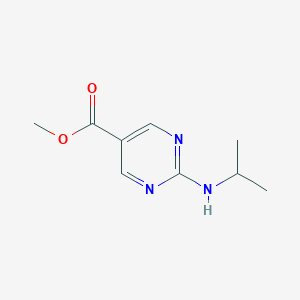
2-Isopropylamino-5-methoxycarbonylpyrimidine
Descripción general
Descripción
2-Isopropylamino-5-methoxycarbonylpyrimidine is a synthetic compound that belongs to the pyrimidine class of organic molecules. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of 2-Isopropylamino-5-methoxycarbonylpyrimidine is not fully understood. However, studies have suggested that it may exert its pharmacological effects by inhibiting certain enzymes and signaling pathways involved in the pathogenesis of various diseases.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-Isopropylamino-5-methoxycarbonylpyrimidine can affect several biochemical and physiological processes in the body. It has been found to inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids and proteins. It also modulates the expression of genes involved in inflammation and cell proliferation. In addition, the compound has been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Isopropylamino-5-methoxycarbonylpyrimidine in lab experiments is its high purity and stability. It is also readily available and can be synthesized in large quantities. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several areas of research that can be explored in the future regarding 2-Isopropylamino-5-methoxycarbonylpyrimidine. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and viral infections. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Furthermore, the compound can be used as a starting material for the synthesis of novel pyrimidine-based compounds with potential therapeutic applications.
Conclusion:
In conclusion, 2-Isopropylamino-5-methoxycarbonylpyrimidine is a synthetic compound with potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. The compound has shown promising results in the treatment of several diseases and has been extensively studied for its pharmacological properties. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Aplicaciones Científicas De Investigación
2-Isopropylamino-5-methoxycarbonylpyrimidine has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. In addition, it has shown promising results in the treatment of Alzheimer's disease and Parkinson's disease. The compound has also been used as a precursor for the synthesis of other pyrimidine-based compounds with potential therapeutic applications.
Propiedades
Número CAS |
148741-62-2 |
|---|---|
Nombre del producto |
2-Isopropylamino-5-methoxycarbonylpyrimidine |
Fórmula molecular |
C9H13N3O2 |
Peso molecular |
195.22 g/mol |
Nombre IUPAC |
methyl 2-(propan-2-ylamino)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H13N3O2/c1-6(2)12-9-10-4-7(5-11-9)8(13)14-3/h4-6H,1-3H3,(H,10,11,12) |
Clave InChI |
BMZVQFVNORDZSX-UHFFFAOYSA-N |
SMILES |
CC(C)NC1=NC=C(C=N1)C(=O)OC |
SMILES canónico |
CC(C)NC1=NC=C(C=N1)C(=O)OC |
Sinónimos |
5-Pyrimidinecarboxylicacid,2-[(1-methylethyl)amino]-,methylester(9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

